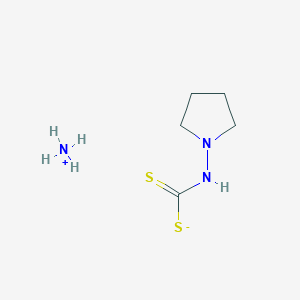
azanium;N-pyrrolidin-1-ylcarbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azanium;N-pyrrolidin-1-ylcarbamodithioate is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azanium;N-pyrrolidin-1-ylcarbamodithioate typically involves the reaction of pyrrolidine with carbon disulfide and an amine source under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 25-30°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems allows for precise control of reaction parameters, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Azanium;N-pyrrolidin-1-ylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols and amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted pyrrolidine derivatives.
Scientific Research Applications
Azanium;N-pyrrolidin-1-ylcarbamodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of azanium;N-pyrrolidin-1-ylcarbamodithioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in disease processes.
Comparison with Similar Compounds
Azanium;N-pyrrolidin-1-ylcarbamodithioate can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar chemical reactivity.
Carbamodithioates: These compounds contain the carbamodithioate functional group and have comparable biological activities.
The uniqueness of this compound lies in its specific combination of the pyrrolidine ring and the carbamodithioate group, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry Its unique structure and reactivity make it a valuable tool for the synthesis of complex molecules and the study of biological processes
Properties
Molecular Formula |
C5H13N3S2 |
|---|---|
Molecular Weight |
179.3 g/mol |
IUPAC Name |
azanium;N-pyrrolidin-1-ylcarbamodithioate |
InChI |
InChI=1S/C5H10N2S2.H3N/c8-5(9)6-7-3-1-2-4-7;/h1-4H2,(H2,6,8,9);1H3 |
InChI Key |
VFBDWVWTIWQCOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)NC(=S)[S-].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















